molecular formula C12H12O2 B6162193 3-cyclopropyl-3-phenylprop-2-enoic acid CAS No. 561304-03-8

3-cyclopropyl-3-phenylprop-2-enoic acid

Cat. No.: B6162193
CAS No.: 561304-03-8
M. Wt: 188.2
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-Cyclopropyl-3-phenylprop-2-enoic acid is a high-purity α,β-unsaturated carboxylic acid supplied for scientific research and development. This compound features a unique molecular structure characterized by a prop-2-enoic acid backbone with a cyclopropyl group and a phenyl substituent attached to the β-carbon. The specified (2E)-configuration denotes the trans geometry of the double bond, which significantly influences the compound's reactivity, stereochemistry, and intermolecular interactions . The juxtaposition of a strained, non-aromatic cyclopropane ring and a planar aromatic phenyl system creates a unique electronic and steric profile that impacts its physicochemical properties, including acidity, solubility, and crystal packing . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It has been investigated for its potential biological activity, including anti-inflammatory and anticancer properties, where its mechanism of action may involve the modulation of specific enzymes or receptors . Researchers utilize this compound in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, to synthesize more complex derivatives . Common synthetic routes to this molecule include Wittig reactions and aldol condensation strategies . Intended Use & Handling: This product is intended for research and further manufacturing applications only. It is not designed for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

561304-03-8

Molecular Formula

C12H12O2

Molecular Weight

188.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3-phenylprop-2-enoic acid typically involves the reaction of cyclopropylmethyl ketone with benzaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Introduction of different functional groups at the phenyl or cyclopropyl positions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles

Major Products

The major products formed from these reactions include:

    Oxidation: Cyclopropylphenylacetic acid or cyclopropylphenylketone

    Reduction: Cyclopropylphenylpropanol or cyclopropylphenylpropane

    Substitution: Various substituted cyclopropylphenyl derivatives

Scientific Research Applications

3-cyclopropyl-3-phenylprop-2-enoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Explored for its potential therapeutic applications in drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways

    Altering cellular processes: Affecting cell signaling, proliferation, or apoptosis

Comparison with Similar Compounds

Substituent Effects on Reactivity and Acidity

  • Acidity: Electron-withdrawing groups (e.g., trifluoromethyl in (2E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid) increase the acidity of the carboxylic acid (pKa ~1–2) compared to the cyclopropyl-substituted analog (estimated pKa ~4–5) .

Molecular Weight and Solubility

Functional Group Transformations

  • Ester Derivatives: Ethyl 3,3-dicyclopropylprop-2-enoate (CAS 21046-02-6) demonstrates how esterification reduces reactivity of the carboxylic acid group, making it more stable for storage or specific synthetic steps .

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-3-phenylprop-2-enoic acid, and how can reaction conditions be optimized?

A Claisen-Schmidt condensation between cyclopropanecarboxaldehyde and phenylacetic acid derivatives is a common approach. Optimize reaction conditions by varying catalysts (e.g., NaOH or piperidine), solvent systems (ethanol or DMF), and temperature (80–120°C). Monitor reaction progress via TLC and purify via recrystallization or column chromatography. Adjust stoichiometry to favor α,β-unsaturated acid formation while minimizing side products like dimerization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm stereochemistry (E/Z) and cyclopropane ring integrity. Compare chemical shifts with analogous compounds (e.g., 3-(3,4-diethoxyphenyl)prop-2-enoic acid) .
  • X-ray diffraction : Employ SHELXL for small-molecule refinement to resolve spatial arrangements of the cyclopropane and phenyl groups. Note potential challenges in modeling disorder within the cyclopropane ring .
  • IR spectroscopy : Identify carboxylic acid (1700–1720 cm1^{-1}) and α,β-unsaturated carbonyl (1650–1680 cm1^{-1}) stretches .

Q. What safety protocols are essential when handling this compound in the lab?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store waste in designated containers for halogenated organics and dispose via licensed hazardous waste services. Refer to SDS guidelines for similar prop-2-enoic acids (e.g., 3-(2-fluorophenyl)but-2-enoic acid) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

If NMR suggests E-configuration but XRD indicates Z, consider dynamic effects in solution (e.g., rotameric equilibria). Validate via variable-temperature NMR or DFT calculations (e.g., Gaussian09) to model energy differences between stereoisomers. Cross-reference with IR data to confirm conjugation patterns .

Q. What strategies enhance the bioactivity of this compound through structural modification?

  • Cyclopropane ring : Introduce electron-withdrawing groups (e.g., -CF3_3) to stabilize the ring and improve metabolic resistance .
  • Carboxylic acid moiety : Esterify or amidate to increase bioavailability, as seen in 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid derivatives .
  • Phenyl group : Functionalize with sulfonamide or trifluoromethyl groups to modulate receptor binding, inspired by 3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid .

Q. How can computational methods predict the metabolic pathways of this compound?

Use in silico tools like SwissADME or MetaSite to simulate Phase I/II metabolism. Prioritize hydroxylation at the cyclopropane ring (CYP450-mediated) and conjugation with glucuronic acid. Validate predictions via in vitro assays with liver microsomes and LC-MS analysis .

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